REACTION_CXSMILES
|
[N:1]([CH2:4][CH:5]([C:7]1[CH:12]=[C:11]([S:13](=[O:16])(=[O:15])[NH2:14])[CH:10]=[CH:9][C:8]=1[O:17][CH3:18])[OH:6])=[N+]=[N-]>[Pd].C(O)C>[NH2:1][CH2:4][CH:5]([C:7]1[CH:12]=[C:11]([S:13](=[O:15])(=[O:16])[NH2:14])[CH:10]=[CH:9][C:8]=1[O:17][CH3:18])[OH:6]
|
Name
|
(−)-α-azidomethyl-2-methoxy-5-sulphamoylbenzenemethanol
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CC(O)C1=C(C=CC(=C1)S(N)(=O)=O)OC
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred under 400 kPa of hydrogen at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reactor is closed
|
Type
|
CUSTOM
|
Details
|
purged with nitrogen
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is then filtered through Whatman paper
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated
|
Type
|
WAIT
|
Details
|
to boiling for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
It is then filtered through Whatman paper
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the residue is dried in a desiccator under vacuum over phosphorus pentoxide
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC(O)C1=C(C=CC(=C1)S(N)(=O)=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |